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Cat. No.: S539190

The table below summarizes key findings from clinical trials for Zimlovisertib and other kinase inhibitors.
Efficacy and Safety in Hidradenitis Suppurativa (HS) [1]

| Intervention (Mechanism) | HISCR at Week 16 (% of patients) | Difference vs. Placebo (90% CI) |
Incidence of TEAEs | | :--- | :--- | :--- | :--- | | Placebo | 33.3% (16/48) | - | 47.9% (23/48) | | Zimlovisertib
(IRAKA4i) | 34.0% (16/47) | +0.7 (-15.2 to +16.7) | 55.3% (26/47) | | Ropsacitinib (TYK2i) | 37.0% (17/46) |
+3.5 (-12.6 to +19.6) | 61.7% (29/47) | | Brepocitinib (JAK1/TYKZ2i) | 51.9% (27/52) | +18.7 (+2.7 to
+34.6) | 57.7% (30/52) | | Efficacy and Safety in Rheumatoid Arthritis (RA) [2] | | Intervention | Mean
CFB in DAS28-CRP at Week 12 | Comparison vs Tofacitinib | Incidence of TEAE:s | | Tofacitinib 11 mg
(JAKI) | -2.30 | - | 58.8% (60/102) | | Zimlovisertib 400 mg | Data not fully specified in results | Data not
fully specified in results | Aggregate data provided | | Zimlovisertib + Tofacitinib | -2.65 | P = 0.032 |
Aggregate data provided | | Zimlovisertib + Ritlecitinib | -2.35 | Not significant | Aggregate data provided |

Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score 28-joints using C-reactive

protein; HiSCR: Hidradenitis Suppurativa Clinical Response; TEAEs: Treatment-Emergent Adverse Events.

Molecular and Pharmacological Profile

This table compares the key non-clinical characteristics of Zimlovisertib and other inhibitors.
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. Primary Reported L.
Inhibitor Name Key Characteristics & Notes
Target(s) Potency (IC50)
Zimlovisertib IRAK4 0.2 nM [3] Highly selective; reversible inhibitor; low
(PF-06650833) absolute oral bioavailability (17.4%) [4].
Pacritinib JAK2, FLT3, IRAK1: 6 nM; Also inhibits JAK2; approved for
IRAK1, IRAK4 IRAK4: 177 nM myelofibrosis; shown to inhibit HIV-RNA
[5] mediated inflammation [5].
ND2158 IRAK4 Information not in  Preclinical compound; shown to disrupt
search results inflammatory pathways and delay CLL
development in mouse models [6].
Brepocitinib JAK1, TYK2 Information not in  Outperformed placebo and selective
search results TYK2/IRAK4 inhibitors in HS trial [1].

Experimental Protocols from Key Studies

To help you interpret the data, here are the methodologies from the cited clinical trials.

1. Hidradenitis Suppurativa (HS) Trial [1]

¢ Study Design: Phase 2a, double-blind, randomized, placebo-controlled, parallel-group trial (Umbrella
design).

e Participants: Adults with moderate-to-severe HS.

¢ Intervention & Dosing: Participants were randomly assigned (1:1:1:1) to receive once-daily oral
doses of:

Brepocitinib 45 mg

Zimlovisertib 400 mg

Ropsacitinib 400 mg

Placebo

e Duration: 16 weeks.

e Primary Endpoint: Percentage of participants achieving HiSCR at week 16. HiSCR is defined as at
least a 50% reduction in total abscess and inflammatory nodule count, with no increase in abscess or
draining fistula count.

e Analysis: A "lost-to-follow-up = non-responder" approach was used for the primary analysis.

o

[¢]

[¢]

[e]
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2. Rheumatoid Arthritis (RA) Trial [2]

¢ Study Design: Phase 2, randomized clinical trial.
¢ Participants: Patients with moderate to severe active RA and an inadequate response to
methotrexate.
¢ Intervention & Dosing: Patients were randomized to one of five treatment arms for 24 weeks:
o Zimlovisertib 400 mg + Tofacitinib 11 mg
o Zimlovisertib 400 mg + Ritlecitinib 100 mg
o Zimlovisertib 400 mg
o Ritlecitinib 100 mg
o Tofacitinib 11 mg
e Primary Endpoint: Change from baseline in DAS28-CRP at week 12.

IRAK4's Role in Inflammation and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by these inhibitors and the context of the

HS clinical trial.
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In the HS trial, the superior efficacy of the JAK1/TYK2 inhibitor Brepocitinib over the selective IRAK4
inhibitor Zimlovisertib suggests that targeting signaling pathways broader than or downstream of IRAK4

may be more effective for this specific disease [1].

Interpretation of Comparative Data

The clinical data reveals a nuanced picture:

e Condition-Dependent Efficacy: Zimlovisertib's performance varies by disease. It did not show a
significant benefit over placebo in Hidradenitis Suppurativa as a monotherapy [1], but in Rheumatoid
Arthritis, its combination with Tofacitinib was more effective than Tofacitinib alone [2]. This highlights
that the therapeutic value of IRAK4 inhibition is likely context-specific.

e Target Selection Insight: The superior efficacy of Brepocitinib (JAK1/TYK2i) over selective IRAK4
and TYK2 inhibitors in HS suggests that for some inflammatory conditions, targeting multiple points in
the inflammatory signaling network (like JAK/STAT) is more effective than precise inhibition of the
proximal IRAK4 signal [1].

e Combination Potential: The positive result in RA for Zimlovisertib + Tofacitinib points to a
promising strategy of combining IRAK4 inhibition with other mechanism(s) of action to enhance
therapeutic response [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Zimlovisertib in Clinical Trials: Efficacy and Safety]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539190#zimlovisertib-vs-

other-irak4-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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